

The Emergence of Turletricin: A Novel Strategy to Overcome Antifungal Resistance

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The rising tide of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents that can effectively combat recalcitrant fungal pathogens. **Turletricin** (formerly known as AM-2-19 and SF001), a next-generation polyene antifungal, has emerged as a promising candidate in this arena. Engineered from the potent but toxic amphotericin B (AmB), **Turletricin** offers a paradigm shift in the fight against fungal infections by selectively targeting fungal cells, thereby minimizing host toxicity while retaining broad-spectrum fungicidal activity, even against resistant strains. This technical guide provides a comprehensive overview of the core science underpinning **Turletricin**'s mechanism of action, its efficacy against resistant fungi, and the experimental methodologies used in its evaluation.

Introduction: The Challenge of Antifungal Resistance and the Polyene Class

For decades, amphotericin B has been a cornerstone of antifungal therapy, particularly for severe systemic mycoses. Its broad spectrum and low propensity for resistance development have made it a last line of defense. However, its clinical utility is severely hampered by significant nephrotoxicity, a consequence of its interaction with cholesterol in human cell membranes.[1]

Mechanisms of resistance to conventional antifungals are diverse and include:



- Target site alterations: Mutations in genes encoding the drug target, such as ERG11 for azoles.
- Efflux pump overexpression: Increased expression of transporters that actively pump the drug out of the fungal cell.
- Biofilm formation: A protective extracellular matrix that limits drug penetration.
- Alterations in the cell membrane: Changes in sterol composition that reduce the binding affinity of polyenes.[2]

Resistance to AmB, though less common, is often associated with alterations in the ergosterol biosynthesis pathway, leading to a decrease in the primary target of the drug.[2]

Turletricin: A Rationally Designed, Renal-Sparing Polyene

Turletricin was developed through a rational design approach aimed at decoupling the antifungal efficacy of AmB from its host cell toxicity.[3] This was achieved by modifying the AmB scaffold to enhance its binding affinity for ergosterol, the essential sterol in fungal cell membranes, while simultaneously eliminating its ability to bind to cholesterol, the predominant sterol in mammalian cells.[3]

The key structural modifications in **Turletricin** (AM-2-19) involve C2' epimerization and C16 amidation.[4] These changes fine-tune the sterol extraction kinetics, leading to rapid and selective removal of ergosterol from fungal membranes without affecting cholesterol in host cells.[3][4]

Mechanism of Action: The "Sterol Sponge" Hypothesis

Contrary to the long-held belief that AmB primarily acts by forming pores in the fungal membrane, recent evidence supports the "sterol sponge" model.[5] In this model, AmB molecules self-assemble into extramembranous aggregates that actively extract ergosterol from the fungal cell membrane. This depletion of ergosterol disrupts membrane integrity and vital cellular processes, ultimately leading to fungal cell death.[5]

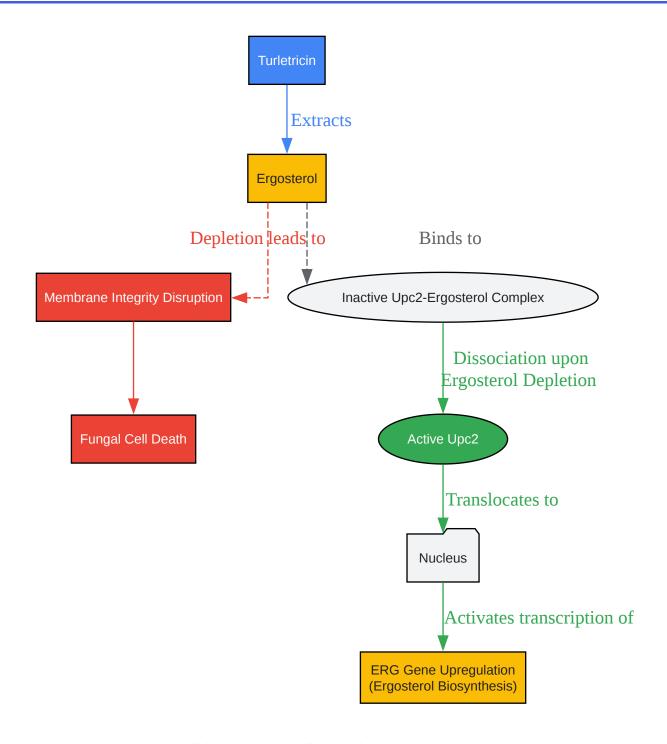


Turletricin operates via this same sterol sponge mechanism but with a critical difference: its "sponges" are highly selective for ergosterol. This selectivity is the basis for its improved safety profile.

Signaling Pathways Affected by Ergosterol Depletion

Ergosterol is not only a structural component of the fungal membrane but also plays a crucial role in regulating various cellular processes. Its depletion by **Turletricin** triggers a cascade of downstream effects. The primary response to ergosterol depletion is the activation of a compensatory signaling pathway aimed at restoring sterol homeostasis. This pathway is primarily regulated by the transcription factor Upc2.





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Caption: Fungal response to ergosterol depletion by Turletricin.

Quantitative Data: In Vitro Efficacy of Turletricin

Turletricin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including those resistant to current therapies. The following tables summarize the



Minimum Inhibitory Concentration (MIC) values of **Turletricin** (SF001/AM-2-19) compared to Amphotericin B against various clinical isolates of Candida and Aspergillus species.

Table 1: In Vitro Activity of Turletricin (SF001) and Amphotericin B against Candida Species[4]

Organism (n)	Drug	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
Candida spp. (56)	SF001	0.06 - 2	0.25	1
Amphotericin B	0.12 - 2	0.5	0.5	
C. albicans (12)	SF001	0.12 - 0.5	0.25	0.5
Amphotericin B	0.25 - 1	0.5	0.5	
C. glabrata (12)	SF001	0.12 - 2	0.5	1
Amphotericin B	0.25 - 1	0.5	0.5	
C. parapsilosis (12)	SF001	0.06 - 0.5	0.25	0.5
Amphotericin B	0.12 - 0.5	0.25	0.5	
C. tropicalis (10)	SF001	0.12 - 0.5	0.25	0.5
Amphotericin B	0.25 - 1	0.5	0.5	
C. krusei (10)	SF001	0.25 - 1	0.5	1
Amphotericin B	0.5 - 2	1	1	

Table 2: In Vitro Activity of **Turletricin** (SF001) and Amphotericin B against Aspergillus Species[4]



Organism (n)	Drug	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
Aspergillus spp. (41)	SF001	0.12 - 2	0.5	1
Amphotericin B	0.25 - >8	1	4	
A. fumigatus (12)	SF001	0.25 - 1	0.5	1
Amphotericin B	0.5 - 2	1	1	
A. flavus (10)	SF001	0.25 - 1	0.5	1
Amphotericin B	0.5 - >8	2	4	
A. niger (7)	SF001	0.12 - 1	0.5	1
Amphotericin B	0.5 - 2	1	2	
A. terreus (12)	SF001	0.5 - 2	1	2
Amphotericin B	1 - >8	4	>8	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Turletricin**.

Antifungal Susceptibility Testing

Objective: To determine the in vitro activity of **Turletricin** against a panel of fungal isolates.

Methodology:

- Isolates: Clinical isolates of Candida and Aspergillus species were used. Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for yeasts; A. flavus ATCC 204304 for molds) were included in each assay.[4]
- Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS was used.

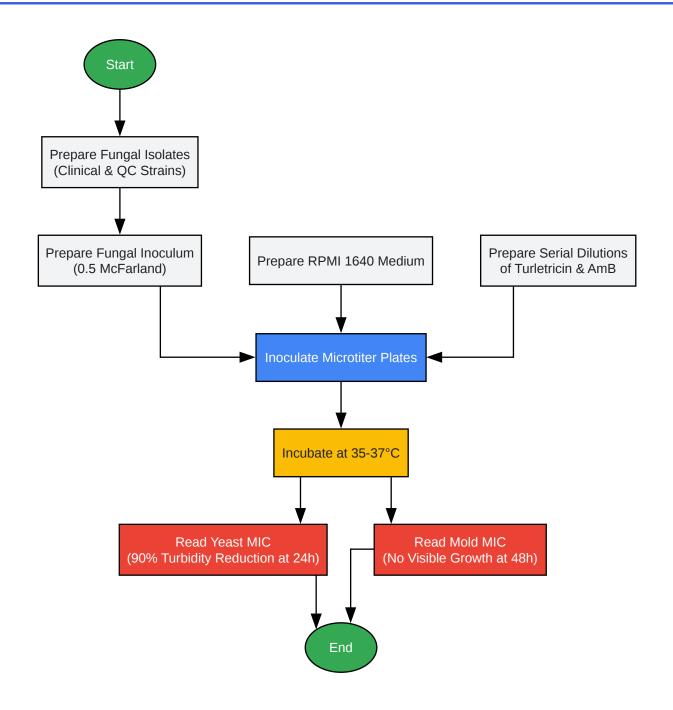
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- Drug Preparation: **Turletricin** (SF001) and Amphotericin B were dissolved in DMSO to prepare stock solutions. Serial twofold dilutions were prepared in the test medium.
- Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve the final inoculum concentration.
- Assay: The broth microdilution method was performed according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]
- Incubation: Microtiter plates were incubated at 35-37°C.
- Endpoint Determination:
 - For yeasts, the MIC was defined as the lowest drug concentration that produced a 90% reduction in turbidity compared to the growth control after 24 hours, as measured by a spectrophotometer.[4]
 - For molds, the MIC was determined as the lowest concentration that resulted in no visible growth after 48 hours of incubation.[4]





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Caption: Workflow for antifungal susceptibility testing.

Ergosterol Extraction and Quantification

Objective: To measure the rate of ergosterol extraction from fungal cells by **Turletricin**.

Methodology:

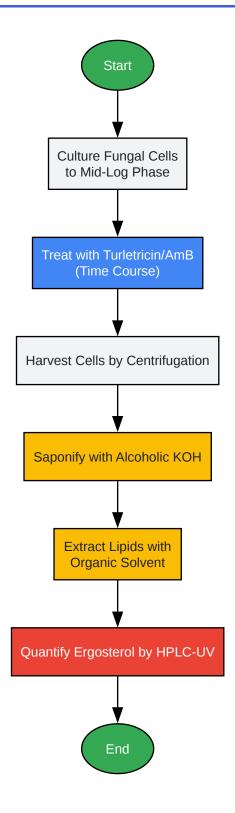
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- Fungal Culture: Candida albicans is grown to mid-log phase in a suitable broth medium.
- Treatment: The fungal cells are treated with Turletricin or Amphotericin B at a specified concentration (e.g., 5 μM) for various time points.[5]
- Cell Harvesting: Cells are harvested by centrifugation at each time point.
- Saponification: The cell pellet is resuspended in a solution of alcoholic potassium hydroxide and incubated at a high temperature (e.g., 80-90°C) to break open the cells and hydrolyze lipids.
- Extraction: Non-saponifiable lipids, including ergosterol, are extracted with an organic solvent such as n-heptane or hexane.
- Quantification: The ergosterol content in the organic extract is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, monitoring at a wavelength characteristic of ergosterol (approximately 282 nm).





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